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Foundational

Structural, Physicochemical, and Analytical Dynamics of 12-Octadecenoic Acid Methyl Ester: A Technical Whitepaper

Executive Summary & Scientific Rationale As a Senior Application Scientist specializing in lipidomics and analytical chemistry, I have designed this whitepaper to provide a mechanistically grounded guide to 12-octadeceno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist specializing in lipidomics and analytical chemistry, I have designed this whitepaper to provide a mechanistically grounded guide to 12-octadecenoic acid methyl ester (methyl 12-octadecenoate). Rather than merely listing its properties, this document explores the structural causality behind its physical behavior and establishes self-validating analytical workflows for its characterization.

Methyl 12-octadecenoate is a monounsaturated fatty acid methyl ester (FAME) characterized by a double bond at the 12th carbon position[1]. While structurally similar to the ubiquitous methyl oleate (Δ9), the Δ12 unsaturation fundamentally alters its crystal packing, oxidative stability, and chromatographic retention behavior. Understanding these nuances is critical for professionals engaged in lipid nanoparticle (LNP) formulation, biomarker discovery, and industrial lipid chemistry.

Physicochemical Profiling & Structural Causality

The physical state and solubility of a lipid are direct consequences of its molecular geometry. The cis-double bond at C12 introduces a rigid "kink" in the aliphatic chain. This geometric disruption prevents the highly ordered, dense crystalline packing seen in saturated analogs like methyl stearate, significantly lowering the melting point and rendering it a liquid at room temperature[1][2].

Furthermore, the high XLogP3 value (7.6) dictates extreme hydrophobicity[1]. In drug development, particularly in formulating lipid-based delivery systems, this high lipophilicity requires specific handling in organic solvent systems.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication / CausalitySource
Chemical Name 12-Octadecenoic acid, methyl esterStandard IUPAC nomenclature for FAME derivatives.[2]
CAS Number 2733-86-0 (cis), 20221-23-2 (general)Essential for exact stereochemical sourcing.[2][3]
Molecular Formula C₁₉H₃₆O₂Base formula for mass spectrometry precursor ions.[1]
Molecular Weight 296.49 g/mol Yields an exact monoisotopic mass of 296.27 Th.[1][2]
Appearance Colorless to light yellow liquidIndicates lack of extensive conjugated chromophores.[2]
XLogP3 7.6High lipophilicity; dictates partitioning in lipid bilayers.[1]
Topological Polar Surface Area 26.3 ŲLow TPSA limits aqueous hydrogen bonding.[1]
Solubility Ethanol (100 mg/mL), DMSO (20 mg/mL)Requires moderately polar aprotic/protic organic solvents.[4]
Storage Temperature -20°CSuppresses thermal kinetics of allylic autoxidation.[2][5]

Chemical Stability and Autoxidation Mechanisms

A critical failure point in lipid research is the mishandling of unsaturated esters. The double bond at C12 weakens the C-H bonds of the adjacent allylic carbons (C11 and C14). Exposure to thermal energy, UV light, or trace transition metals initiates hydrogen abstraction, triggering a radical chain reaction known as autoxidation[5].

Causality of Storage Protocols: This mechanistic vulnerability is precisely why methyl 12-octadecenoate must be stored at -20°C in a solvent solution (e.g., ethanol) rather than as a neat liquid[2][5]. The solvent dilutes the concentration of the oxidizable substrate, drastically slowing the bimolecular kinetics of radical propagation, while the sub-zero temperature deprives the system of the activation energy required for initiation.

Autoxidation_Mechanism FAME Methyl 12-octadecenoate (Intact Ester) Initiation Allylic H-Abstraction (C11 or C14) FAME->Initiation Thermal/UV/Metals Propagation Peroxy Radical Formation (+O2) Initiation->Propagation O2 Addition Hydroperoxide Hydroperoxide Intermediate Propagation->Hydroperoxide H-Donor Cleavage β-Scission Cleavage Hydroperoxide->Cleavage Alkoxy Radical Products Volatile Aldehydes & Short-Chain Esters Cleavage->Products

Caption: Mechanistic pathway of allylic autoxidation in monounsaturated fatty acid methyl esters.

Advanced Analytical Workflows: GC-MS & Double-Bond Localization

Standard Gas Chromatography-Mass Spectrometry (GC-MS) using 70 eV Electron Ionization (EI) is insufficient for characterizing methyl 12-octadecenoate. Under standard EI, the molecular ion undergoes extensive isomerization, causing the double bond to migrate along the aliphatic chain prior to fragmentation. This makes it nearly impossible to distinguish the Δ12 isomer from the Δ9 isomer[6].

To solve this, we employ Acetonitrile Positive Chemical Ionization (ACN PCI) . ACN self-ionizes to form a reactive species (1-methyleneimino-1-ethenylium, MIE) that covalently adducts to the double bond, "locking" it in place and allowing for diagnostic fragmentation[6].

GC_MS_Workflow Step1 FAME Derivatization (NaOMe / MeOH) Step2 GC Separation (HP-5 Capillary Column) Step1->Step2 Branch1 Standard EI-MS (70 eV) Mass: m/z 296.5 Step2->Branch1 Branch2 ACN PCI-MS/MS [M + MIE]+ Adduction Step2->Branch2 Result1 Confirm Molecular Formula (C19H36O2) Branch1->Result1 Result2 Diagnostic α/ω Cleavage Localize Δ12 Double Bond Branch2->Result2 Validation Data Synthesis & Structural Validation Result1->Validation Result2->Validation

Caption: Self-validating GC-MS workflow for FAME identification and exact double-bond localization.

Protocol 1: Base-Catalyzed Esterification

Objective: Convert 12-octadecenoic acid into its methyl ester form for volatility in GC analysis. Self-Validation Mechanism: Add an internal standard (e.g., nonadecanoic acid, C19:0) prior to extraction to calculate derivatization efficiency and recovery rates.

  • Reagent Preparation: Prepare a fresh solution of 0.5 M sodium methoxide (NaOMe) in anhydrous methanol.

    • Causality: Anhydrous conditions are critical; the presence of water will drive a competitive hydrolysis reaction, reverting esters back to free fatty acids.

  • Reaction: Add 1 mL of the NaOMe/MeOH solution to 1-5 mg of the lipid sample in a glass vial. Incubate at room temperature for 2 hours under continuous agitation[6].

  • Quenching: Terminate the reaction by adding 1 mL of 2 N HCl.

    • Causality: Neutralizing the base prevents saponification (soap formation) during the subsequent aqueous wash[6].

  • Extraction: Add 2 mL of high-purity hexane. Vortex vigorously for 30 seconds, then centrifuge at 2000 x g for 5 minutes to achieve phase separation.

  • Recovery: Extract the upper organic (hexane) layer containing the FAMEs. Dry under a gentle stream of nitrogen gas to prevent oxidative degradation, and reconstitute in 100 μL of hexane for GC injection[6].

Protocol 2: GC-MS Analysis and Δ12 Localization via ACN PCI

Objective: Chromatographic separation and unambiguous localization of the double bond. Self-Validation Mechanism: Run a parallel injection of a known reference standard (methyl oleate, Δ9-C18:1). Successful differentiation of the diagnostic α and ω fragments between the Δ9 standard and the Δ12 sample validates the collision energy and adduct formation efficiency of the instrument.

  • Chromatographic Separation: Inject 1 μL of the FAME extract into a GC equipped with an HP-5 capillary column. Use a temperature gradient: 150°C for 1 min, ramp 15°C/min to 250°C, then 80°C/min to 320°C[6].

  • Standard EI-MS: Operate the mass spectrometer in standard Electron Ionization (70 eV) mode to confirm the molecular ion (m/z 296.5) and general FAME fragmentation patterns (e.g., the m/z 74 McLafferty rearrangement ion)[6].

  • ACN PCI-MS/MS: Switch the ion source to Acetonitrile Positive Chemical Ionization. Allow ACN to self-ionize, generating the 1-methyleneimino-1-ethenylium (MIE) reactive species[6].

  • Adduct Isolation: Isolate the [M + MIE]+ adduct (m/z 364.3 for C₁₉H₃₆O₂) in the quadrupole[6].

  • Fragmentation & Localization: Apply collision-induced dissociation (CID). Analyze the resulting α and ω fragment ions. The specific mass-to-charge ratio of these fragments corresponds to the cleavage allylic to the double bond, definitively localizing the unsaturation to the C12 position[6].

References

  • Methyl (12Z)-octadec-12-enoate (CID 12963317) | PubChem, National Institutes of Health |[Link]

  • Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization | Analytical Chemistry, ACS Publications |[Link]

Sources

Exploratory

The Lipidomic Landscape of 12-Octadecenoic Acid: Natural Occurrence, Biotransformation, and Analytical Validation

Executive Summary While oleic acid (9-octadecenoic acid) dominates the monounsaturated fatty acid profile of most biological systems, the 12-octadecenoic acid backbone and its oxygenated derivatives (octadecanoids) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While oleic acid (9-octadecenoic acid) dominates the monounsaturated fatty acid profile of most biological systems, the 12-octadecenoic acid backbone and its oxygenated derivatives (octadecanoids) represent a highly specialized, functionally profound class of lipids. As an Application Scientist in lipidomics, understanding the natural occurrence of these rare isomers is critical for drug development, microbiome research, and nutritional biochemistry. This whitepaper provides an in-depth technical analysis of 12-octadecenoic acid derivatives across two primary biological niches—botanical seed oils and the gut microbiome-host axis—and outlines a self-validating analytical workflow for their precise quantification.

Biological Niches & Natural Occurrence

The natural occurrence of 12-octadecenoic acid derivatives is primarily restricted to highly specific enzymatic pathways found in select plant species and commensal gut bacteria.

The Microbiome-Host Lipid Axis

In mammalian systems, 12-octadecenoic acid derivatives are not typically synthesized de novo by host cells. Instead, they are generated through the biotransformation of dietary polyunsaturated fatty acids (PUFAs) by gut microbiota. Lactic acid bacteria, such as Lactobacillus plantarum, utilize saturation metabolism as a detoxification mechanism, converting dietary linoleic acid into bioactive intermediates like 1 and 10-oxo-cis-12-octadecenoic acid (KetoA)[1].

These microbial metabolites act as potent signaling lipids. For example,2 has been identified as a critical lipophilic metabolite that actively induces the differentiation of regulatory T cells (Tregs), thereby facilitating immune homeostasis in the large intestine[2].

Botanical Seed Oils

In the plant kingdom, specialized non-heme di-iron enzymes produce high concentrations of oxygenated 12-octadecenoic acid derivatives. These lipids serve as structural components and protective agents in seeds. For instance, 3 constitutes an astonishing 45.9% of the total seed oil in Cryptolepis buchnani[3]. Similarly,4 is a major component (up to 26%) in the seed oil of the desert rose (Adenium obesum) and other species within the Apocynaceae family[4].

Quantitative Data Summary

The following table summarizes the natural abundance and biological roles of key 12-octadecenoic acid derivatives across different sample matrices:

Lipid Derivative / IsomerPrimary Biological SourceNatural Abundance / ConcentrationBiological Role / Significance
9-oxo-cis-12-octadecenoic acid Cryptolepis buchnani seed oil45.9% of total seed oilEnergy storage; potential antimicrobial properties.
Isoricinoleic acid (9-hydroxy-cis-12-18:1)Adenium obesum seed oil~26.0% of total seed oilStructural seed lipid; renewable industrial feedstock.
HYA (10-hydroxy-cis-12-18:1)Gut Microbiota (Lactobacillus)Trace (Microbial metabolite)Modulates host immunity; attenuates inflammation.
KetoA (10-oxo-cis-12-18:1)Gut Microbiota (Lactobacillus)Trace (Microbial metabolite)Intermediate in linoleic acid detoxification.
9,10-DiHOME (9,10-dihydroxy-12Z-18:1)Gut MicrobiotaTrace (Microbial metabolite)Induces regulatory T cell (Treg) differentiation.

Mechanistic Pathways of Biotransformation

Understanding the enzymatic causality behind the generation of these lipids is essential for targeted drug development. In the gut, the biotransformation of dietary linoleic acid into 12-octadecenoic acid derivatives is a multi-step enzymatic cascade. Lactic acid bacteria utilize the enzyme linoleate 10-hydratase (CLA-HY) to hydrate linoleic acid into HYA. Subsequently, specific dehydrogenases oxidize HYA into KetoA[5].

Pathway LA Linoleic Acid (Dietary Precursor) HYA 10-hydroxy-cis-12-octadecenoic acid (HYA) LA->HYA Linoleate 10-hydratase DiHOME 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) LA->DiHOME Epoxidation / Hydrolysis KetoA 10-oxo-cis-12-octadecenoic acid (KetoA) HYA->KetoA Dehydrogenase

Microbial biotransformation of linoleic acid into 12-octadecenoic acid derivatives.

Lipidomics & Analytical Workflows

Quantifying rare 12-octadecenoic acid isomers in complex biological matrices (e.g., feces, plasma, or seed homogenates) requires a highly specific, self-validating analytical system. Direct injection of crude extracts leads to severe ion suppression and isobaric interference. Therefore, a targeted LC-MS/MS lipidomics approach using Solid-Phase Extraction (SPE) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory.

Workflow S1 1. Sample Homogenization (Methanol/Water) S2 2. Internal Standard Addition (Deuterium-labeled) S1->S2 S3 3. Solid-Phase Extraction (C18 Cartridge) S2->S3 S4 4. RP-HPLC Separation (C18 Column) S3->S4 S5 5. ESI- LC-MS/MS (MRM Mode) S4->S5

Self-validating LC-MS/MS lipidomics workflow for 12-octadecenoic acid profiling.

Step-by-Step Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each methodological choice.

Step 1: Sample Quenching and Homogenization

  • Action: Weigh 10–100 mg of frozen biological sample (e.g., feces or seed tissue). Add 500 µL of ice-cold methanol and homogenize using a bead beater[1].

  • Causality: Methanol immediately denatures endogenous lipases and oxidation enzymes, "quenching" the sample. This prevents the ex vivo degradation or artificial generation of oxygenated fatty acids, preserving the true in vivo lipidome snapshot.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike the homogenate with a known concentration of deuterium-labeled internal standards (e.g., LTB4-d4, 15-HETE-d8)[5].

  • Causality: Adding the IS before extraction creates a self-validating system. Any physical loss of lipids during downstream centrifugation, SPE, or evaporation will proportionally affect both the endogenous analyte and the IS. The final quantification relies on the analyte/IS ratio, effectively neutralizing matrix effects and recovery variations.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Dilute the methanolic extract with water to reduce organic content below 10%. Load onto a pre-conditioned Sep-Pak C18 cartridge. Wash with 10% methanol in water, then elute the lipid fraction with 100% methanol or methyl formate[5].

  • Causality: Simple liquid-liquid extraction co-extracts massive amounts of neutral lipids (triglycerides) and polar contaminants (salts). The C18 SPE selectively enriches free fatty acids and oxygenated octadecanoids while washing away salts that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Step 4: RP-HPLC Separation

  • Action: Inject the reconstituted eluate onto an Acquity LC BEH C18 column (1.0 × 150 mm, 1.7 µm). Use a mobile phase gradient of 0.1% acetic acid in water (A) and acetonitrile/methanol (4:1, v/v) (B)[1].

  • Causality: Mass spectrometry alone cannot distinguish between structural isomers (e.g., 9,10-DiHOME vs. 12,13-DiHOME) because they have identical mass-to-charge (m/z) ratios. The long C18 column and slow organic gradient separate these isomers based on subtle differences in spatial configuration and hydrophobicity before they enter the MS.

Step 5: ESI- LC-MS/MS (MRM Mode) Analysis

  • Action: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[1].

  • Causality: Carboxylic acids readily lose a proton to form [M-H]- ions. MRM isolates the specific precursor ion in Q1, fragments it via collision-induced dissociation in Q2, and isolates a specific product ion in Q3. This dual-filter approach provides absolute structural specificity and high signal-to-noise ratios, allowing for the detection of trace microbial metabolites down to the femtomole level.

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Foundational

Biosynthesis and Pharmacological Potential of 12-Octadecenoic Acid Derivatives in Microbial Lipids: A Technical Guide

Executive Summary The gut microbiota acts as a highly specialized, hidden endocrine organ that fundamentally shapes host lipid metabolism. Dietary polyunsaturated fatty acids (PUFAs), such as linoleic acid (LA), are not...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The gut microbiota acts as a highly specialized, hidden endocrine organ that fundamentally shapes host lipid metabolism. Dietary polyunsaturated fatty acids (PUFAs), such as linoleic acid (LA), are not merely absorbed by the host but undergo extensive biotransformation by commensal bacteria. Among the most biologically active of these microbial metabolites are the 12-octadecenoic acid derivatives, primarily produced by lactic acid bacteria. This technical guide explores the biosynthetic machinery, pharmacological targets, and robust analytical methodologies for studying these unique lipid mediators, providing actionable insights for researchers and drug development professionals.

The Microbial Saturation Metabolism Pathway

The conversion of linoleic acid (LA) into 12-octadecenoic acid derivatives is an anaerobic detoxification mechanism employed by gut microbes to mitigate the cellular toxicity of free PUFAs. This multi-step enzymatic cascade, termed "saturation metabolism," is orchestrated by a highly conserved gene cluster found in species such as Lactobacillus plantarum[1].

The pathway relies on four core enzymes working in concert:

  • CLA-HY (Linoleate Hydratase): Catalyzes the initial hydration of the cis-9 double bond of LA, producing the primary intermediate 10-hydroxy-cis-12-octadecenoic acid (HYA) .

  • CLA-DH (Short-chain Dehydrogenase): Oxidizes the C10 hydroxyl group of HYA to produce 10-oxo-cis-12-octadecenoic acid (KetoA) .

  • CLA-DC (Acetoacetate Decarboxylase/Isomerase): Facilitates the migration of the carbon-carbon double bond to form conjugated linoleic acid (CLA).

  • CLA-ER (Enone Reductase): Catalyzes the final saturation steps to produce fully saturated fatty acids[2].

Biosynthetic pathway of 12-octadecenoic acid derivatives from linoleic acid in L. plantarum.

Pharmacological Targets and Physiological Roles

Microbial 12-octadecenoic acid derivatives are potent signaling molecules (postbiotics) that interface directly with host metabolic and immune pathways. Their therapeutic potential in treating metabolic syndrome, obesity, and inflammatory bowel disease (IBD) is currently a major focus in drug development[3].

Metabolic Homeostasis via GPCR Signaling

HYA acts as a highly specific agonist for the free fatty acid receptors GPR40 and GPR120 , which are abundantly expressed on intestinal enteroendocrine L-cells. Activation of these receptors triggers intracellular calcium mobilization, culminating in the robust secretion of glucagon-like peptide-1 (GLP-1). This endocrine signaling axis improves insulin resistance, suppresses appetite, and exerts profound anti-obesity effects[4].

Adipocyte Regulation via AMPK Activation

Recent findings demonstrate that HYA directly targets adipocytes. By increasing intracellular Ca²⁺ concentrations, HYA activates AMP-activated protein kinase (AMPK). This activation downregulates lipogenic genes (e.g., FAS, ACC1) and upregulates fatty acid oxidation markers (e.g., CPT1A), effectively suppressing adipocyte hypertrophy independent of GPCR signaling[5].

Immune Modulation and Treg Differentiation

Hydroxylated and oxidized derivatives, such as 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) , have been shown to induce the differentiation of regulatory T (Treg) cells in the large intestine. Luminal abundance of 9,10-DiHOME is significantly decreased during colitis, positioning it as both a biomarker and a therapeutic agent for mucosal inflammation[6].

Table 1: Summary of Key 12-Octadecenoic Acid Derivatives
MetabolitePrimary Microbial SourceHost Receptor / TargetPrimary Physiological Effect
HYA (10-hydroxy-cis-12-18:1)Lactobacillus plantarumGPR40, GPR120, AMPKGLP-1 secretion, suppression of adipocyte hypertrophy, anti-obesity
KetoA (10-oxo-cis-12-18:1)Lactobacillus plantarumTRPV1Increased energy expenditure, microglial inhibition
9,10-DiHOME Commensal Gut FloraTreg Cell PathwaysInduction of Treg cells, mucosal anti-inflammatory response

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following protocols outline the synthesis and quantification of these lipid mediators. Every step is designed as a self-validating system to minimize artifactual oxidation and matrix interference.

Protocol 1: In Vitro Biosynthesis of HYA using L. plantarum

Causality & Design: Utilizing a whole-cell biocatalyst approach preserves the native enzyme complex (CLA-HY) and the necessary endogenous cofactors (FAD, NADH) required for the efficient hydration of LA, which are often lost or unstable in cell-free extracts.

  • Strain Cultivation: Culture Lactobacillus plantarum (e.g., strain WCFS1) in MRS broth at 37°C under strict anaerobic conditions until the late logarithmic phase (OD₆₀₀ ≈ 2.0).

  • Cell Harvesting & Washing: Centrifuge at 5,000 × g for 10 min. Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 6.0). Rationale: Washing removes residual complex media components (like peptones and yeast extract) that cause severe ion suppression during downstream mass spectrometry.

  • Biotransformation Reaction: Resuspend the washed cells in the same buffer containing 5 mg/mL Linoleic Acid and 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA). Rationale: Free LA is highly toxic to bacterial membranes. BSA acts as a lipid sink/carrier, reducing cellular toxicity while maximizing substrate bioavailability.

  • Incubation: Incubate the mixture at 37°C for 24–48 hours with gentle orbital agitation (120 rpm).

  • Termination & Extraction: Acidify the reaction mixture to pH 3.0 using 1 M HCl. Rationale: Acidification protonates the carboxylate group of the fatty acids, neutralizing their charge and drastically enhancing their partitioning into the organic extraction phase (hexane/ethyl acetate, 1:1, v/v).

Protocol 2: LC-MS/MS Lipidomics Workflow for Octadecanoids

Causality & Design: 12-octadecenoic acid derivatives are structurally similar positional isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode is mandatory for resolving these isomers and achieving absolute quantification[7].

  • Sample Preparation: Homogenize fecal or plasma samples in cold methanol (-20°C) containing deuterated internal standards (e.g., d4-HYA). Rationale: Cold methanol halts endogenous lipase/oxygenase activity. Deuterated standards correct for matrix effects and extraction losses, ensuring self-validating absolute quantification.

  • Lipid Extraction: Perform a modified Bligh & Dyer extraction using chloroform/methanol/water (2:2:1.8, v/v/v). Collect the lower organic phase and evaporate under a gentle stream of nitrogen to prevent autoxidation.

  • Chromatographic Separation: Reconstitute the lipid film in methanol. Inject onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% acetic acid in water (A) and acetonitrile/methanol (4:1, v/v) (B).

  • MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Monitor specific Q1/Q3 transitions to distinguish between hydroxylated and oxo-derivatives.

LC-MS/MS targeted lipidomics workflow for the quantification of microbial octadecanoids.

Table 2: LC-MS/MS MRM Transitions for Key Metabolites

Note: Parameters optimized for negative electrospray ionization (ESI-).

Target AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (CE)
Linoleic Acid (LA) m/z 279.2m/z 279.2-15 eV
HYA m/z 297.2m/z 183.1-25 eV
KetoA m/z 295.2m/z 183.1-25 eV
9,10-DiHOME m/z 313.2m/z 201.1-22 eV
d4-HYA (Internal Std) m/z 301.2m/z 187.1-25 eV

Conclusion & Future Perspectives

The microbial biosynthesis of 12-octadecenoic acid derivatives represents a critical intersection between dietary lipids, the gut microbiome, and host physiology. As our analytical capabilities in targeted lipidomics expand, the precise quantification and mapping of these octadecanoids will accelerate. Metabolites like HYA and KetoA hold immense promise not just as biomarkers for microbiome health, but as novel "postbiotic" therapeutics engineered to combat metabolic syndrome, obesity, and immune dysregulation.

References

  • Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation. National Institutes of Health (PMC). URL:[Link]

  • Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • HYA contributes to host metabolic condition via GPR40 and GPR120. ResearchGate (Nature Communications). URL:[Link]

  • A Gut Microbial Metabolite HYA Ameliorates Adipocyte Hypertrophy by Activating AMP-Activated Protein Kinase. MDPI. URL:[Link]

  • HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite. Noster Inc. URL: [Link]

  • Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Mass Spectrometry (JSBMS). URL:[Link]

Sources

Exploratory

Thermodynamic Properties and Phase Behavior of 12-Octadecenoic Acid Methyl Ester: A Comprehensive Technical Guide

Executive Summary 12-octadecenoic acid methyl ester (12-OAME) is a monounsaturated fatty acid methyl ester (FAME) that plays a critical role in the thermodynamic profiling of advanced biofuels and acts as a functional ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

12-octadecenoic acid methyl ester (12-OAME) is a monounsaturated fatty acid methyl ester (FAME) that plays a critical role in the thermodynamic profiling of advanced biofuels and acts as a functional excipient in lipid nanoparticle (LNP) formulations. The specific Δ12 placement of the alkene bond alters the molecular free volume and crystal packing relative to its Δ9 isomer (methyl oleate), fundamentally shifting its thermophysical behavior under high-pressure and high-shear conditions. This whitepaper synthesizes the thermodynamic properties, synthesis kinetics, and self-validating characterization protocols of 12-OAME.

Thermophysical Property Matrix

The macroscopic behavior of 12-OAME is governed by its molecular thermodynamics. The table below summarizes the critical quantitative data required for fluid dynamic modeling and formulation stability assessments.

Thermodynamic PropertyValueTest ConditionReference
Chemical Formula C19​H36​O2​ Standard1[1]
Molecular Weight 296.49 g/mol Standard1[1]
Density ( ρ ) 0.8772 g/cm³298.15 K, 0.1 MPa2[2]
Kinematic Viscosity ( ν ) 4.53 mm²/s313.15 K2[2]
Heat of Combustion ( ΔHc​ ) 39.18 MJ/kgBomb Calorimetry2[2]
Flash Point 140 °CClosed Cup3[3]
Activation Enthalpy ( ΔH‡ ) 76.83 kJ/molTransesterification4[4]

Reaction Kinetics and Thermodynamic Activation

The synthesis of 12-OAME from complex lipid feedstocks (such as Pistacia-Terebinthus oil or Spirulina platensis biomass) via transesterification is governed by strict thermodynamic constraints. Kinetic evaluations reveal an activation energy ( Ea​ ) of 14.52 kJ/mol and an enthalpy of activation ( ΔH‡ ) of 76.83 kJ/mol[4].

Mechanistic Causality: The positive ΔH‡ indicates an endothermic activation process, necessitating external thermal energy to drive the lipid reactants to the transition state[4]. Furthermore, the negative entropy of activation ( ΔS‡ ) signifies an endergonic, non-spontaneous transition state formation. This thermodynamic bottleneck highlights the necessity of optimized catalytic environments—such as heterogeneous CaO catalysts derived from pharmaceutical waste—to lower the activation barrier and improve mass yield[5].

High-Pressure Phase Behavior & PC-SAFT Modeling

In both diesel engine injection systems and microfluidic LNP mixing, 12-OAME is subjected to extreme pressures. Traditional cubic equations of state (like Peng-Robinson) fail to accurately predict the density of long-chain FAMEs because they falsely assume spherical molecular geometries.

To resolve this, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is employed[6]. PC-SAFT models the 12-OAME molecule as a chain of covalently bonded spherical segments, explicitly accounting for dispersive van der Waals forces and the specific free volume imparted by the Δ12 double bond. Experimental density data correlated using the Tammann-Tait equation show that PC-SAFT modeling yields an average absolute deviation (AAD) of just 0.11% at pressures up to 70 MPa[6].

Thermodynamic Workflow Visualization

G Synthesis Transesterification of Lipids (Ea = 14.5 kJ/mol) Isomerization 12-OAME Isolation (C19H36O2) Synthesis->Isomerization Methanolysis & GC-MS Separation ThermoEval Thermodynamic Evaluation (State Variables: P, V, T) Isomerization->ThermoEval Purified Analyte PCSAFT PC-SAFT Modeling (Chain & Association Terms) ThermoEval->PCSAFT High-Pressure Phase Behavior Calorimetry Calorimetry (DSC/TGA) (ΔH_vap, Heat Capacity) ThermoEval->Calorimetry Thermal Transitions Density Density (ρ) 0.877 g/cm³ PCSAFT->Density Tammann-Tait Fit Viscosity Kinematic Viscosity 4.53 mm²/s PCSAFT->Viscosity Free Volume Theory Combustion Heat of Combustion 39.18 MJ/kg Calorimetry->Combustion Bomb Calorimetry

Caption: Thermodynamic workflow for the synthesis and characterization of 12-OAME.

Self-Validating Experimental Protocols

Protocol 1: Isobaric Density Measurement via Vibrating-Tube Densimetry

Causality: The resonant frequency of a vibrating U-tube is inversely proportional to the square root of the fluid's density. By measuring the oscillation period, the density and isothermal compressibility of 12-OAME can be derived with high precision.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Flush the U-tube with ultra-pure water and dry with nitrogen. Calibrate the densimeter using ultra-pure water and a vacuum at 298.15 K. This establishes the baseline instrument constants ( A and B ) and validates the absence of residual contaminants before any analyte is introduced.

  • Sample Introduction: Inject 12-OAME at a controlled, slow flow rate to prevent micro-bubble formation. Note: Micro-bubbles artificially increase the measured oscillation frequency, skewing density calculations downward.

  • Thermal Equilibration: Utilize integrated Peltier thermostats to stabilize the sample temperature to ±0.01 K. Wait 15 minutes to ensure thermal homogeneity.

  • Pressurization: Employ an automated syringe pump to incrementally increase the pressure from 0.1 MPa to 70 MPa in 5 MPa steps[6].

  • Data Acquisition: Record the oscillation period ( τ ) at each isobaric step. Calculate the density ( ρ ) using the relation ρ=A⋅τ2−B .

Protocol 2: Enthalpy of Vaporization via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the differential heat flow required to maintain the sample and a reference at the exact same temperature. The endothermic peak observed during phase transition directly quantifies the enthalpy of vaporization ( ΔHvap​ ).

Step-by-Step Methodology:

  • Baseline Calibration (Self-Validation Step): Run an empty, hermetically sealed aluminum pan to establish a flat thermal baseline. Calibrate the heat flow using an indium standard (known melting point of 156.6 °C and ΔHm​ of 28.45 J/g) to ensure sensor accuracy.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 12-OAME into an aluminum pan. Pierce the lid with a 50 µm pinhole to allow vapor escape while maintaining a pseudo-equilibrium internal pressure.

  • Thermal Ramp: Heat the sample from 298.15 K to 650 K at a rate of 10 K/min. Maintain a continuous nitrogen purge (50 mL/min) to prevent premature thermo-oxidative degradation.

  • Integration and Analysis: Identify the endothermic vaporization peak. Integrate the area under the curve using the instrument's software to determine ΔHvap​ .

Implications in Drug Development and Formulation

In the pharmaceutical sector, the thermodynamic properties of lipid excipients dictate the stability and efficacy of Lipid Nanoparticles (LNPs). The specific placement of the unsaturation at the 12-position in 12-OAME introduces a structural "kink" that disrupts tight crystalline packing. This structural feature lowers the melting point and increases the free volume compared to saturated analogs (e.g., methyl stearate), ensuring that the lipid matrix remains fluid at physiological temperatures. This thermodynamic fluidity is highly favorable for the endosomal escape of encapsulated active pharmaceutical ingredients (APIs), such as mRNA, making 12-OAME an excipient of high interest for next-generation drug delivery systems.

References

  • Kinetic and thermodynamic studies on biodiesel production from Spirulina platensis algae biomass using single stage extraction–transesterification process. ResearchGate.4

  • Biodiesel production through transesterification of waste Pistacia- Terebinthus Oil by pharmaceutical waste as a heterogeneous catalyst. PMC (nih.gov).5

  • Density Measurements and PC-SAFT Modeling for Beef Tallow Fatty Acid Methyl Esters (FAME Mixture) + Alkane up to 70 MPa. ACS Publications.6

  • Storage and oxidation stabilities of biodiesel derived from waste cooking oil. ResearchGate.2

  • 9-Octadecenoic acid (Z)-, methyl ester. NIST WebBook.1

  • Preparation and Characterization of Biodiesel Produced from Jatropha Seed Oil Using Sulphated Zirconia as Catalyst. ResearchGate.3

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 12-octadecenoate via acid-catalyzed esterification

[label="Liquid-Liquid Extraction\n(Hexane / Workflow for the synthesis, extraction, and self-validation of methyl 12-octadecenoate. Materials and Reagents Substrate: 12-octadecenoic acid standard (≥99% purity).

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Liquid-Liquid Extraction\n(Hexane /

Workflow for the synthesis, extraction, and self-validation of methyl 12-octadecenoate.

Materials and Reagents

  • Substrate: 12-octadecenoic acid standard (≥99% purity).

  • Solvents: Anhydrous Methanol (HPLC grade, <0.005% water); Hexane or Heptane (GC grade).

  • Catalyst Precursor: Acetyl Chloride (Reagent grade, ≥99%).

  • Quenching/Drying Agents: 6% (w/v) Sodium Carbonate ( Na2​CO3​ ) aqueous solution; Anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Validation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Experimental Protocol

Step 1: In Situ Preparation of 2M Methanolic HCl
  • Action: In a fume hood, chill 18.0 mL of anhydrous methanol in an ice bath. Slowly add 2.0 mL of acetyl chloride dropwise under continuous stirring.

  • Causality: Acetyl chloride reacts violently with methanol to yield HCl gas and methyl acetate. This highly exothermic reaction consumes any residual water present in the solvent, creating a perfectly anhydrous, 2M methanolic HCl reagent that prevents equilibrium reversal .

Step 2: Esterification Reaction
  • Action: Weigh approximately 25 mg of 12-octadecenoic acid into a 5 mL heavy-walled glass reaction vial equipped with a PTFE-lined screw cap. Add 2.0 mL of the prepared methanolic HCl reagent.

  • Action: Seal the vial tightly and heat in a digital block heater at 80 °C for 20 minutes.

  • Causality: The boiling point of methanol is 64.7 °C. Conducting the reaction at 80 °C in a sealed vial creates a slight positive pressure, accelerating the nucleophilic addition kinetics beyond standard reflux conditions while preventing solvent loss.

Step 3: Liquid-Liquid Extraction
  • Action: Remove the vial from the heat block and cool to room temperature. Add 2.0 mL of 6% aqueous Na2​CO3​ followed by 2.0 mL of hexane.

  • Action: Vortex vigorously for 30 seconds, then centrifuge at 2000 × g for 2 minutes to break any transient emulsions.

  • Causality: The aqueous carbonate phase neutralizes the acid catalyst and solubilizes the polar methanol. The highly hydrophobic methyl 12-octadecenoate partitions exclusively into the upper non-polar hexane phase.

Step 4: Moisture Removal & Self-Validation
  • Action: Carefully transfer the upper hexane layer to a clean GC vial containing ~0.5 g of anhydrous Na2​SO4​ to remove trace water.

  • Self-Validation (The Trustworthiness Check): A robust protocol must prove its own efficacy. Transfer a 50 µL aliquot of the dried hexane extract to a micro-insert and add 10 µL of MSTFA. Incubate at 70 °C for 15 minutes. MSTFA does not react with FAMEs but rapidly silylates free carboxylic acids. If the subsequent GC-MS analysis reveals a trimethylsilyl (TMS) ester peak ( m/z 354), the esterification was incomplete. A clean chromatogram lacking this peak mathematically validates 100% conversion.

Quantitative Data & Catalyst Selection

Table 1: Comparative Analysis of Acid Catalysts for Monounsaturated FAME Synthesis
Catalyst SystemReaction TimeArtifact Formation RiskWater ToleranceRecommendation for 12-Octadecenoic Acid
Methanolic HCl (2M) 20 - 30 minLow Very LowHighly Recommended
BF3​ -Methanol (14%) 2 - 5 minHigh (Methoxy addition)LowNot Recommended
Methanolic H2​SO4​ (1%) 60 - 120 minModerateModerateAcceptable Alternative
Table 2: GC-MS Diagnostic Ions for Methyl 12-octadecenoate Validation
Ion ( m/z )Fragment OriginDiagnostic Significance
296 [M]+ Molecular ion of Methyl 12-octadecenoate.
264 [M−32]+ Loss of methanol ( CH3​OH ); structurally confirms the methyl ester moiety.
74 [CH2​=C(OH)OCH3​]+ McLafferty rearrangement; the universal base peak for saturated/monounsaturated FAMEs.
55, 69 [Cn​H2n−1​]+ Hydrocarbon chain fragmentation (alkenyl series).
354 [MTMS​]+ Appears ONLY in the validation aliquot if unreacted free fatty acid is present.

References

  • Lough, A. K. (1964). The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with methanol containing boron trifluoride. Biochemical Journal, 90(2), 4C-5C. Available at:[Link]

  • AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society. Available at:[Link]

Application

Structural Elucidation of 12-Octadecenoic Acid Methyl Ester Using Advanced NMR Spectroscopy

Application Note & Protocol Guide Abstract This guide provides a comprehensive overview and detailed protocols for the structural analysis of 12-octadecenoic acid methyl ester using a suite of Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the structural analysis of 12-octadecenoic acid methyl ester using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices. We detail the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR for unambiguous resonance assignment and complete structural verification. Each protocol is presented as a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Analytical Challenge of Unsaturated Fatty Acid Methyl Esters

12-Octadecenoic acid methyl ester is a monounsaturated fatty acid methyl ester (FAME) with a C18 carbon chain.[1] The precise determination of its structure, particularly the location and stereochemistry of the double bond, is critical in fields ranging from biofuel characterization to lipidomics and the development of lipid-based therapeutics. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying known FAMEs, NMR spectroscopy offers unparalleled insight into the molecular architecture of novel or isomeric lipid structures without the need for chemical derivatization.[2][3]

The primary challenge in the NMR analysis of long-chain molecules like 12-octadecenoic acid methyl ester is the significant overlap of signals, especially in the aliphatic region of the ¹H NMR spectrum.[2] This guide will demonstrate how a multi-faceted NMR approach can overcome these challenges to provide a complete and confident structural assignment.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR serves as the initial step in the structural elucidation process, providing a fundamental overview of the chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR is the most sensitive NMR experiment due to the high natural abundance and gyromagnetic ratio of the ¹H nucleus.[2] It provides the initial map of proton-containing functional groups.

Causality of Experimental Choices: A standard single-pulse experiment is typically sufficient for a preliminary ¹H spectrum. The key is to achieve adequate signal-to-noise and resolution to distinguish key signals.

Protocol 1: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 1-5 mg of 12-octadecenoic acid methyl ester and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Ensure the sample is fully dissolved to create a homogeneous solution, as particulate matter can degrade spectral quality.[4]

  • Spectrometer Setup:

    • Use a 400 MHz or higher spectrometer for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve narrow and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons, which is crucial for accurate integration and quantitative analysis.[5]

    • Acquisition Time: ~2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Data Interpretation: The ¹H NMR spectrum of 12-octadecenoic acid methyl ester will exhibit characteristic signals corresponding to different molecular fragments.

Chemical Shift (ppm) Multiplicity Assignment Rationale
~5.34MultipletOlefinic protons (-CH=CH-)The deshielded nature of these protons is due to the electronegativity of the sp² hybridized carbons.[2][6]
~3.67SingletMethyl ester protons (-OCH₃)The strong singlet is characteristic of the three equivalent protons of the methyl ester group.[7][8]
~2.30Tripletα-CH₂ protons (-CH₂-COOCH₃)These protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.[7]
~2.01MultipletAllylic protons (-CH₂-CH=)Protons adjacent to the double bond are deshielded compared to other methylene groups.[2]
~1.62Multipletβ-CH₂ protons (-CH₂-CH₂-COOCH₃)These protons are one carbon removed from the carbonyl group.[7]
~1.2-1.4Broad MultipletBulk methylene protons (-(CH₂)n-)The overlapping signals of the long aliphatic chain.[2][7]
~0.88TripletTerminal methyl protons (-CH₃)The characteristic upfield signal of the terminal methyl group.[7]
¹³C NMR Spectroscopy: The Carbon Backbone

Carbon (¹³C) NMR provides a spectrum with a much wider chemical shift range than ¹H NMR, resulting in less signal overlap and often allowing for the resolution of individual carbon signals.[3][9]

Causality of Experimental Choices: A proton-decoupled ¹³C experiment is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom. A longer relaxation delay is necessary for accurate quantification due to the longer relaxation times of quaternary carbons.[3]

Protocol 2: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Spectrometer Setup:

    • Tune the probe to the ¹³C frequency.

    • Use the same lock and shim settings as the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 30 seconds to allow for the relaxation of all carbon nuclei, especially the carbonyl carbon.[3]

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Data Interpretation: The ¹³C NMR spectrum provides complementary information to the ¹H NMR.

Chemical Shift (ppm) Assignment Rationale
~174.3Carbonyl carbon (-C=O)The highly deshielded signal is characteristic of a carbonyl carbon in an ester.
~130Olefinic carbons (-CH=CH-)The sp² hybridized carbons of the double bond.
~51.4Methyl ester carbon (-OCH₃)The carbon of the methyl ester group.
~34.1α-CH₂ carbon (-CH₂-COOCH₃)Adjacent to the carbonyl group.
~22-32Bulk methylene carbons (-(CH₂)n-)The aliphatic chain carbons.
~14.1Terminal methyl carbon (-CH₃)The upfield signal of the terminal methyl group.

Resolving Complexity: 2D NMR Spectroscopy

While 1D NMR provides a good overview, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in the crowded aliphatic region.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] This is invaluable for tracing the proton connectivity throughout the carbon chain.

Causality of Experimental Choices: The COSY experiment reveals correlations between coupled protons, allowing for the step-by-step assignment of adjacent methylene groups, which is impossible from the 1D ¹H spectrum alone.

Protocol 3: 2D ¹H-¹H COSY Acquisition

  • Sample Preparation: Use the same sample as for the 1D experiments.

  • Spectrometer Setup: Standard ¹H setup.

  • Acquisition Parameters:

    • Pulse Sequence: Standard COSY sequence.

    • Number of Increments: 256-512 increments in the indirect dimension (t1).

    • Number of Scans: 4-8 scans per increment.

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

Data Interpretation: The COSY spectrum displays the 1D ¹H spectrum along the diagonal. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled.[11] For 12-octadecenoic acid methyl ester, key correlations will be observed between:

  • The olefinic protons (~5.34 ppm) and the allylic protons (~2.01 ppm).

  • The α-CH₂ protons (~2.30 ppm) and the β-CH₂ protons (~1.62 ppm).

  • Adjacent protons within the long aliphatic chain, allowing for a sequential walk through the spin system.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[12] This is a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Causality of Experimental Choices: HSQC provides a direct link between the proton and its attached carbon, confirming assignments and resolving ambiguities where both ¹H and ¹³C signals may be close or overlapping. A multiplicity-edited HSQC can further distinguish between CH/CH₃ (positive) and CH₂ (negative) signals.[10][13]

Protocol 4: 2D ¹H-¹³C HSQC Acquisition

  • Sample Preparation: Use the same sample.

  • Spectrometer Setup: Standard setup for ¹H and ¹³C correlation experiments.

  • Acquisition Parameters:

    • Pulse Sequence: Standard HSQC or multiplicity-edited HSQC sequence.

    • Number of Increments: 128-256 increments in the indirect dimension (t1).

    • Number of Scans: 8-16 scans per increment.

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

Data Interpretation: Each peak in the HSQC spectrum represents a correlation between a proton (F2 axis) and the carbon it is directly bonded to (F1 axis). This allows for the definitive assignment of each CH, CH₂, and CH₃ group. For instance, the olefinic proton signal at ~5.34 ppm will show a cross-peak to the olefinic carbon signal at ~130 ppm.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is crucial for a systematic and successful structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 1-5 mg of Sample in 0.6-0.7 mL CDCl3 H1 1D ¹H NMR Prep->H1 Step 1 C13 1D ¹³C NMR H1->C13 Step 2 Proc_1D FT, Phasing, Calibration, Integration (¹H) H1->Proc_1D COSY 2D ¹H-¹H COSY C13->COSY Step 3 C13->Proc_1D HSQC 2D ¹H-¹³C HSQC COSY->HSQC Step 4 Proc_2D 2D FT, Phasing COSY->Proc_2D HSQC->Proc_2D Assign Resonance Assignment Proc_1D->Assign Proc_2D->Assign Structure Structure Verification Assign->Structure Final Elucidation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio (SNR) for Methyl 12-Octadecenoate in GC-MS

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with sensitivity issues when quantifying methyl 12-octadecenoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with sensitivity issues when quantifying methyl 12-octadecenoate.

Methyl 12-octadecenoate (C₁₉H₃₆O₂, MW: 296.49 g/mol ) is a monounsaturated fatty acid methyl ester (FAME). Achieving a high Signal-to-Noise Ratio (SNR) during Gas Chromatography-Mass Spectrometry (GC-MS) is critical for accurate quantitation, especially when distinguishing it from closely eluting isomers like methyl oleate[1][2]. A low SNR compromises both your Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Below, we deconstruct the root causes of low SNR—differentiating between signal attenuation and noise amplification—and provide self-validating protocols to restore instrument performance.

Diagnostic Workflow

SNR_Troubleshooting Start Low SNR Detected (Methyl 12-octadecenoate) Q1 Identify Root Cause: Low Signal vs. High Noise? Start->Q1 LowSig Low Analyte Signal (Peak Area/Height Drop) Q1->LowSig Absolute abundance drop HighNoise High Baseline Noise (Elevated Background) Q1->HighNoise High background TIC Deriv Incomplete Derivatization Action: Optimize BF3/MeOH LowSig->Deriv Inlet Inlet Adsorption/Tailing Action: Replace Liner & Seal LowSig->Inlet MSMode Suboptimal MS Acquisition Action: Switch to SIM Mode LowSig->MSMode Bleed Stationary Phase Bleed Action: Use MS-Grade Column HighNoise->Bleed Source Contaminated Ion Source Action: Clean Source & Retune HighNoise->Source

Diagnostic decision tree for isolating root causes of low SNR in GC-MS FAME analysis.

FAQ & Troubleshooting Guide

Phase 1: Diagnosing Signal Attenuation (The "S" in SNR)

Q: Why is the absolute peak abundance for methyl 12-octadecenoate suddenly dropping compared to previous runs? A: Signal attenuation typically stems from pre-column loss or suboptimal ionization. The two most common culprits are:

  • Incomplete Derivatization: Free fatty acids must be converted to FAMEs to achieve volatility. If the transesterification reaction is incomplete, the absolute molar amount of methyl 12-octadecenoate entering the GC is reduced, directly lowering your signal[1][2].

  • Inlet Active Sites & Peak Tailing: As complex samples are vaporized, non-volatile matrix residues accumulate in the inlet liner. These residues create active silanol sites that adsorb polar functional groups. For FAMEs, this adsorption manifests as peak tailing. Tailing distributes the analyte's ion count over a wider retention time window, drastically reducing the peak apex height (the "Signal" in SNR calculations)[3][4].

Q: How does the mass spectrometer's data acquisition rate affect my FAME sensitivity? A: A common misconception is that faster scanning yields better data. In quadrupole GC-MS, the detector samples multiple data points across the mass range and averages them. If the scan rate is set too high, the "dwell time" (the time spent measuring each specific m/z) decreases. This reduces the statistical sampling size of the ions, leading to a jagged peak profile, higher statistical noise, and a significantly lower SNR[5].

Phase 2: Diagnosing Baseline Noise Amplification (The "N" in SNR)

Q: My baseline rises significantly during the temperature ramp, burying the methyl 12-octadecenoate peak. What causes this? A: This is classic stationary phase bleed. At elevated oven temperatures (>240°C), the polymer backbone of the GC column (often polysiloxane or PEG) degrades, releasing cyclic fragments into the MS. This creates a high background Total Ion Chromatogram (TIC), inflating the noise denominator. To resolve this, ensure you are using an MS-certified, low-bleed column and never exceed the column's maximum isothermal temperature limit[6][7].

Q: How can I computationally eliminate matrix noise without changing my sample preparation? A: Transition from Full Scan mode to Selected Ion Monitoring (SIM). In complex matrices (like biological tissue or jet fuel), co-eluting hydrocarbons produce a noisy TIC. By programming the MS to only monitor the characteristic fragment ions of methyl 12-octadecenoate, you effectively blind the detector to matrix noise. SIM can improve SNR by 10- to 100-fold[8][9].

Quantitative Impact of Analytical Parameters on FAME SNR

ParameterSuboptimal SettingOptimized SettingMechanistic Impact on SNR
Acquisition Mode Full Scan (m/z 40-400)SIM (m/z 74, 264, 296)Eliminates matrix background ions; increases dwell time per target ion, directly boosting signal[8][9].
Inlet Liner Glass wool (deactivated)Ultra-inert, single taper (no wool)Reduces active silanol sites; prevents peak tailing, maintaining a high peak apex (signal)[3][4].
GC Column Standard 5ms phaseMS-Certified High-Polarity (PEG)Improves separation of C18:1 isomers; low-bleed polymer reduces baseline TIC (noise)[6][7].
Scan Rate >10,000 amu/secOptimized for 15 points/peakPrevents statistical noise from under-sampling; ensures smooth integration[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain an internal feedback loop. Do not proceed to MS analysis without validating your sample preparation.

Protocol 1: Self-Validating Transesterification (BF3/MeOH Method)

Causality Focus: Maximizing the conversion of lipids to FAMEs while proving extraction efficiency.

  • Internal Standard Addition: Add 100 µL of Methyl Heptadecanoate (C17:0 FAME, 1 mg/mL) to your sample.

    • Causality: C17:0 does not occur naturally in most mammalian or plant samples. Its recovery validates the extraction/derivatization efficiency independently of the MS tuning[8].

  • Saponification: Add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5 minutes.

    • Causality: Hydrolyzes complex triglycerides into free fatty acids.

  • Methylation: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 100°C for 30 minutes.

    • Causality: BF₃ acts as a Lewis acid catalyst, driving the esterification of free fatty acids into FAMEs (including methyl 12-octadecenoate)[1][2].

  • Extraction: Add 2 mL of hexane and 2 mL of saturated NaCl. Agitate vigorously and centrifuge. Extract the upper hexane layer for GC-MS analysis.

    • Causality: Hexane selectively partitions the non-polar FAMEs away from the polar methanol and salts, preventing severe MS source contamination[3].

  • Validation Checkpoint: Analyze the extract. If the C17:0 peak area is low, the issue is sample prep. If C17:0 is high but methyl 12-octadecenoate is low, the sample inherently lacks the target analyte.

Protocol 2: GC-MS SIM Method Setup for C18:1 FAMEs

Causality Focus: Maximizing detector dwell time on target ions to suppress noise.

  • Full Scan Discovery: Run a high-concentration FAME standard (10 ppm) in Full Scan mode (m/z 40-400).

  • Ion Selection: Identify the base peak and molecular ion for methyl 12-octadecenoate. Select m/z 296 (Molecular ion, [M]⁺), m/z 264 ([M-CH₃OH]⁺), and m/z 74 (McLafferty rearrangement)[8][9].

  • SIM Method Creation: Create a SIM window spanning the expected retention time (± 0.5 min). Input the selected ions.

  • Dwell Time Optimization: Set the dwell time to ensure at least 15-20 data points across the chromatographic peak (typically 30-50 ms per ion).

    • Causality: Optimizing dwell time prevents jagged peaks and maximizes the statistical sampling of the target ions, directly boosting SNR[5].

  • Validation Checkpoint: Compare the SNR of the 10 ppm standard in Full Scan vs. SIM. A properly configured SIM method should yield a ≥10x improvement in SNR[9].

References

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek.[Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent Technologies.[Link]

  • The Distinction of cis and trans Fatty Acids in Food Products with a Novel Benchtop Time-of-Flight GC-MS System. LECO Corporation.[Link]

  • GC-MS Sample Preparation. Organomation.[Link]

  • GC-MS Troubleshooting: Avoid Poor Performance from Slow Acquisition Speeds. Restek.[Link]

  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). Chromatography Online.[Link]

  • Chemical and Energy Testing Solutions. Phenomenex.[Link]

  • A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Optimizing 12-Octadecenoic Acid to Methyl Ester Synthesis

Welcome to the Lipid Derivatization Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing yield bottlenecks when synthesizing fatty acid meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipid Derivatization Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing yield bottlenecks when synthesizing fatty acid methyl esters (FAMEs). Converting 12-octadecenoic acid—a monounsaturated fatty acid—into its methyl ester requires careful control of reaction equilibrium, catalyst selection, and workup conditions to prevent product loss and structural degradation.

Part 1: Diagnostic Workflows & Logical Troubleshooting

Before altering your chemistry, consult the logical troubleshooting matrix below to diagnose the root cause of your low esterification yield.

Troubleshooting Issue Low FAME Yield Cause1 Equilibrium Stalled Issue->Cause1 Cause2 Workup Loss Issue->Cause2 Cause3 Isomerization Issue->Cause3 Sol1 Add Water Scavenger Cause1->Sol1 Sol2 Extract with Hexane Cause2->Sol2 Sol3 Use Mild Catalyst Cause3->Sol3 Opt Yield Optimized Sol1->Opt Sol2->Opt Sol3->Opt

Logical troubleshooting matrix for diagnosing and resolving low esterification yields.

Core Troubleshooting FAQs

Q1: My esterification conversion is stalling at 60-70% despite extended reflux times. How do I drive the reaction to completion? A: The Fischer esterification of 12-octadecenoic acid is a classic equilibrium reaction. As the methyl ester forms, water is generated as a byproduct. If this water is not removed, it drives the reverse reaction (hydrolysis), stalling your yield[1].

  • Causality & Solution: To push the equilibrium forward (Le Chatelier's Principle), you must chemically remove the water[2]. We recommend adding 2,2-dimethoxypropane to your reaction mixture. This reagent acts as a chemical water scavenger, reacting with H₂O to form acetone and methanol, permanently shifting the equilibrium toward the ester product[3].

Q2: I achieved high conversion on TLC, but my isolated yield after the separatory funnel workup is exceptionally low. Where is my product? A: Your product is likely being lost to the aqueous layer due to improper solvent selection or co-solvency effects.

  • Causality & Solution: FAMEs are highly soluble in alcohols. If you attempt an aqueous workup while a large excess of methanol is still present, the methanol acts as a co-solvent, dragging your methyl ester into the aqueous phase[4].

  • Self-Validating Fix: Before aqueous extraction, evaporate the bulk of the methanol under reduced pressure. Then, extract the residue using a strictly non-polar solvent like n-hexane rather than ethyl acetate[5]. Hexane selectively partitions the non-polar 12-octadecenoate methyl ester away from residual acid and water. Validate your extraction by spotting both the organic and aqueous layers on a TLC plate; the ester spot (high Rf) should be entirely absent from the aqueous lane.

Q3: My GC-FID/MS analysis shows multiple peaks instead of a single 12-octadecenoic acid methyl ester peak. What happened? A: You are likely observing double bond isomerization or artifact formation.

  • Causality & Solution: 12-octadecenoic acid contains a sensitive alkene group. Prolonged exposure to strong Lewis acids (like high concentrations of BF₃) or harsh Brønsted acids (like concentrated H₂SO₄) at elevated temperatures can cause the double bond to migrate along the carbon chain, creating a mixture of positional isomers[6]. If you observe this, switch your catalyst. 1.09 M Methanolic HCl is a milder alternative that achieves comparable yields without inducing partial isomerization of predominant unsaturated fatty acids[6].

Part 2: Quantitative Data & Catalyst Selection

Selecting the correct catalytic system is the most critical variable for optimizing yield while preserving the structural integrity of 12-octadecenoic acid.

Table 1: Catalyst Selection & Quantitative Metrics for 12-Octadecenoic Acid Esterification

Catalyst SystemTypical YieldReaction TimeTemp (°C)Isomerization RiskPrimary Application
14% BF₃-Methanol 90 - 95%5 - 10 min60 - 85ModerateStandard GC FAME prep[5]
1.09 M Methanolic HCl 90 - 95%30 - 90 min80LowComplex lipid mixtures[6]
Conc. H₂SO₄ (Fischer) 65 - 88%2 - 4 hours80 - 100HighBulk synthesis[1]
DCC / DMAP (Steglich) > 95%12 - 24 hours20 - 25NoneHigh-purity / Sensitive

Part 3: Validated Experimental Protocols

Workflow Step1 12-Octadecenoic Acid Decision Select Esterification Step1->Decision BF3 BF3-Methanol (14%) Decision->BF3 Standard GC Prep Steglich DCC / DMAP + MeOH Decision->Steglich Prevent Isomerization WaterScav Add 2,2-Dimethoxypropane BF3->WaterScav Drive Equilibrium Workup2 Filter DCU Byproduct Steglich->Workup2 Workup1 Extract with n-Hexane WaterScav->Workup1 Product FAME Product Workup1->Product Organic Layer Workup2->Product Purified Ester

Workflow for selecting the optimal esterification protocol for 12-octadecenoic acid.

Protocol A: High-Yield BF₃-Methanol Derivatization (Standard GC Prep)

Best for rapid, quantitative conversion for analytical purposes.

  • Preparation: Weigh 10-25 mg of 12-octadecenoic acid into a 5 mL heavy-walled reaction vial with a Teflon-lined cap[3].

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol reagent[5].

  • Equilibrium Shift: Add 0.5 mL of 2,2-dimethoxypropane as a water scavenger[3].

  • Reaction: Seal the vial and heat at 60°C for 10 minutes[3].

    • Causality: BF₃ acts as a potent Lewis acid, coordinating to the carboxylic carbonyl oxygen to increase its electrophilicity, facilitating rapid nucleophilic attack by methanol.

    • Self-Validation: The reaction mixture transitions from a slightly cloudy suspension to a clear homogeneous solution as the polar acid converts to the highly soluble methyl ester, providing a visual cue of reaction progress.

  • Quench & Workup: Cool the vial to room temperature. Add 1 mL of distilled water to quench the catalyst, followed by 2 mL of n-hexane[5].

  • Extraction: Shake vigorously. The 12-octadecenoate methyl ester will quantitatively partition into the upper n-hexane layer[5]. Extract the upper layer for GC analysis.

Protocol B: Mild Steglich Esterification (Zero Isomerization)

Best for bulk synthesis where preserving the exact position of the double bond is critical.

  • Preparation: Dissolve 1.0 g of 12-octadecenoic acid in 20 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 1.5 equivalents of anhydrous Methanol, followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Activation: Cool the flask to 0°C in an ice bath. Slowly add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 5 mL of DCM.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight.

    • Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a reactive acylpyridinium species that methanol easily attacks. This avoids the use of strong acids and heat, completely preventing double bond isomerization.

    • Self-Validation: The precipitation of dicyclohexylurea (DCU) as a dense white solid serves as an internal, self-validating indicator that the carboxylic acid has been successfully activated and the reaction is proceeding.

  • Workup: Filter off the white DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl ester.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Navigating the Separation of Octadecenoic Acid Methyl Ester Isomers

In the fields of nutritional science, biofuel development, and clinical diagnostics, the accurate identification and quantification of octadecenoic acid (C18:1) isomers are of paramount importance. These isomers, which d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of nutritional science, biofuel development, and clinical diagnostics, the accurate identification and quantification of octadecenoic acid (C18:1) isomers are of paramount importance. These isomers, which differ only in the position or geometry (cis/trans) of a single double bond, can have vastly different physiological effects and chemical properties. Gas chromatography (GC) is the cornerstone technique for this analysis, and a deep understanding of retention indices (RI) is crucial for reliable isomer identification. This guide provides an in-depth comparison of the retention behavior of octadecenoic acid methyl ester (FAME) isomers on various GC stationary phases, supported by experimental data and protocols.

The Chromatographic Challenge: Why Isomer Separation is Not Trivial

The subtle structural differences among C18:1 FAME isomers lead to small variations in their physicochemical properties, such as boiling point and polarity. Consequently, their separation by GC is highly dependent on the choice of the capillary column's stationary phase. Highly polar cyanopropyl-based columns are often required to achieve the necessary resolution, especially for complex mixtures containing both positional and geometric isomers.[1] The elution order is governed by a combination of factors, making a multi-faceted approach to identification essential.

Key Factors Influencing Elution Order and Retention

The retention index of a C18:1 FAME isomer is not an intrinsic property but a relative measure dependent on the analytical conditions. The primary factors at play are:

  • Stationary Phase Polarity : This is the most critical factor. Non-polar phases, like those with polydimethylsiloxane, primarily separate FAMEs by their boiling points. On these columns, all C18:1 isomers have very similar retention times, making them difficult to resolve. In contrast, highly polar stationary phases, such as biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88, SP-2560), interact more strongly with the double bonds in the FAMEs.[1][2] This interaction is key to separating isomers.

  • Double Bond Geometry (cis/trans) : Trans isomers have a more linear, rigid structure compared to their cis counterparts, which have a characteristic "kink." This linear shape allows trans isomers to pack more efficiently and interact more closely with the stationary phase. On polar columns, this results in trans isomers generally eluting before the corresponding cis isomer at the same double bond position.[3] For example, elaidic acid methyl ester (C18:1 t9) will elute before oleic acid methyl ester (C18:1 c9).

  • Double Bond Position : The location of the double bond along the eighteen-carbon chain also significantly influences retention. On polar columns, the interaction between the double bond and the stationary phase is stronger when the double bond is closer to the methyl ester group (the "head" of the molecule). However, the overall elution order is a complex function of this interaction and the molecule's volatility. As a general trend on highly polar cyanopropyl columns, for a series of cis or trans isomers, the retention time tends to increase as the double bond moves closer to the center of the molecule.[4]

Comparative Retention Index Data

The following table summarizes the typical elution order and provides context on the relative separation of various C18:1 FAME isomers on a highly polar cyanopropyl stationary phase, which is the industry standard for this type of analysis.[5] Absolute retention indices can vary between laboratories and systems, but the elution order is highly consistent.[6]

Elution OrderIsomer Name (Methyl Ester)Common NameDouble BondGeometryRationale for Elution Order
1StearateStearic AcidC18:0SaturatedElutes first as it is fully saturated and interacts least with the polar phase.
2trans-Vaccenatetrans-Vaccenic AcidΔ11transtrans isomers elute before cis isomers.
3ElaidateElaidic AcidΔ9transThe Δ9 position is more central than Δ11, leading to slightly more retention.
4PetroselinatePetroselinic AcidΔ6cisThe first of the common cis isomers to elute.
5OleateOleic AcidΔ9cisThe most common C18:1 isomer; its central double bond increases retention vs. Δ6.
6cis-Vaccenatecis-Vaccenic AcidΔ11cisThe Δ11 position leads to the longest retention among these common cis isomers.

Note: This table represents a simplified elution order for common isomers. In complex samples like hydrogenated oils or milk fat, many other positional trans and cis isomers can be present, often co-eluting with one another.[3][4][7]

Experimental Protocol: Determination of Retention Indices

To ensure trustworthy and reproducible results, a self-validating system based on the Kovats Retention Index (RI) system is essential.[8] This protocol outlines the steps for determining the RI of C18:1 FAME isomers.

Step 1: Sample and Standard Preparation
  • Lipid Extraction & Transesterification : If starting from a complex matrix (e.g., tissue, oil), extract the lipids using a standard method (e.g., Folch or Bligh-Dyer). Convert the extracted triglycerides and other fatty acid-containing lipids into FAMEs. A common and effective method is using a solution of methanolic HCl or BF3-methanol.[9]

  • n-Alkane Standard Preparation : Prepare a homologous series of n-alkanes (e.g., C8 to C24) in a suitable solvent like hexane or heptane. This mixture is crucial for calculating the retention indices.[6]

  • FAME Sample Preparation : Dissolve the prepared FAME sample and a portion of a well-characterized FAME standard mix in the same solvent used for the alkanes.

Step 2: GC System Configuration and Analysis
  • Column Selection : Install a highly polar capillary column, such as an Agilent HP-88 (100 m x 0.25 mm, 0.2 µm film thickness) or equivalent (e.g., CP-Sil 88, SP-2560).[3][4] These long columns are necessary for resolving the closely eluting isomers.

  • GC Parameters :

    • Injector : Split/Splitless inlet at 250°C with a split ratio of 100:1.

    • Carrier Gas : Hydrogen or Helium at a constant flow or pressure. Hydrogen provides faster analysis and better peak sharpness.[9]

    • Oven Program : An isothermal hold is often preferred for resolving specific isomer groups. For C18:1 isomers, an isothermal temperature of 175°C is a common starting point.[4][7] For broader FAME profiles, a temperature program is used (e.g., hold at 140°C for 5 min, then ramp 4°C/min to 240°C).[10]

    • Detector : Flame Ionization Detector (FID) at 260°C. The FID is robust and provides a linear response over a wide concentration range for FAMEs.

  • Analytical Runs :

    • First, inject the n-alkane standard mixture to establish the retention times for the calibration series.

    • Next, inject the FAME sample.

Step 3: Calculation of Retention Indices

The Kovats Retention Index (RI) normalizes retention times relative to those of adjacent n-alkanes. For a temperature-programmed run, the formula is:

RI = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]

Where:

  • t_R(x) is the retention time of the FAME isomer of interest.

  • t_R(n) is the retention time of the n-alkane eluting just before the isomer.

  • t_R(n+1) is the retention time of the n-alkane eluting just after the isomer.

  • n is the carbon number of the n-alkane eluting before the isomer.

This calculation provides a standardized value that can be compared across different systems and laboratories, greatly aiding in the tentative identification of unknown peaks.[11]

Visualizing the Process and Principles

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Lipid Lipid Sample (Oil, Fat, Tissue) FAME Fatty Acid Methyl Esters (FAMEs) Lipid->FAME Transesterification Run_FAME Inject FAME Sample FAME->Run_FAME Alkane n-Alkane Standard (C8-C24) Run_Alkane Inject Alkane Standard Alkane->Run_Alkane GC GC-FID System (Polar Column) Chromatograms Obtain Chromatograms (Alkane & FAME) GC->Chromatograms Run_Alkane->GC Run_FAME->GC Calc Calculate Retention Index for each FAME peak Chromatograms->Calc ID Tentative Isomer ID (Comparison to Databases) Calc->ID

Caption: Experimental workflow for determining FAME retention indices.

G cluster_structure Isomer Structural Properties cluster_interaction Chromatographic Interaction cluster_result Observed Outcome Geo Double Bond Geometry (cis vs. trans) Shape Molecular Shape (Linear vs. Kinked) Geo->Shape Pos Double Bond Position (e.g., Δ9 vs. Δ11) Polarity Stationary Phase (Highly Polar) Pos->Polarity Interaction Strength Result Differential Retention Time & Elution Order Shape->Result Polarity->Result

Caption: Factors influencing the GC separation of C18:1 FAME isomers.

Conclusion

The successful separation and identification of octadecenoic acid methyl ester isomers are critically dependent on the use of highly polar GC columns and a systematic approach to data analysis. By understanding the influence of double bond position and geometry on elution behavior and by employing a rigorous retention index system calibrated with n-alkanes, researchers can achieve reliable and reproducible characterization of these important molecules. The methodologies and data presented in this guide serve as a robust starting point for developing and validating analytical methods in any research or quality control setting.

References

  • Agilent Technologies, Inc. (2011). FAME, C18 Analysis of fatty acid methyl esters (cis/trans C18:1 isomers) of milk. Application Note. [Link]

  • Kittiratanapiboon, K., Jeyashoke, N., & Krisnangkura, K. (1998). The Relationship of Kováts Retention Indices and Equivalent Chain Lengths of Fatty Acid Methyl Esters on a Methyl Silicone Capillary Column. Journal of Chromatographic Science, 36(9), 458-462. [Link]

  • Agilent Technologies, Inc. (2011). FAME, C18 cis/trans isomers Separation of C18:1 cis/trans FAME isomers in milk fat. Application Note. [Link]

  • Allen, K. N., & Dmochowska, A. (2013). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Journal of the American Oil Chemists' Society, 90(7), 945-955. [Link]

  • Ratnayake, W. M. N., Plouffe, L. J., Pasquier, E., & Gagnon, C. (2002). Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers of Partially Hydrogenated Vegetable Oils on SP-2560 and CP-Sil 88 Capillary Columns. Journal of the American Oil Chemists' Society, 79(9), 851-857. [Link]

  • Agilent Technologies, Inc. Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. [Link]

  • International Olive Council. (2022). DETERMINATION OF FATTY ACID METHYL ESTERS BY GAS CHROMATOGRAPHY. COI/T.20/Doc. No 33. [Link]

  • Hérent, M. F., & Tilquin, B. L. (2007). Determination of new retention indices for quick identification of essential oils compounds. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 886-892. [Link]

  • Agilent Technologies, Inc. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Application Note. [Link]

  • D'Auria, J. (2014). Response to "How do I calculate the retention indices for my FAME calibration compounds?". ResearchGate. [Link]

  • Krisnangkura, K., & Kunchit, S. (2001). An empirical approach for estimating the equivalent chain length of fatty acid methyl esters in multistep temperature-programmed gas chromatography. Journal of Chromatographic Science, 39(11), 468-472. [Link]

Sources

Comparative

Methyl 12-octadecenoate vs methyl elaidate mass spectra comparison

An in-depth structural elucidation of fatty acid methyl esters (FAMEs) is a critical requirement in lipidomics, food chemistry, and drug development. Differentiating methyl 12-octadecenoate (an 18-carbon chain with a dou...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of fatty acid methyl esters (FAMEs) is a critical requirement in lipidomics, food chemistry, and drug development. Differentiating methyl 12-octadecenoate (an 18-carbon chain with a double bond at position 12) from methyl elaidate (methyl trans-9-octadecenoate, featuring a double bond at position 9) presents a classic analytical challenge.

This guide objectively compares the mass spectrometric behavior of these two positional isomers, explains the mechanistic limitations of standard analytical approaches, and provides a self-validating protocol for definitive differentiation.

The Analytical Challenge: Standard EI-MS Limitations

When analyzing FAMEs using standard Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) at 70 eV, positional isomers like methyl 12-octadecenoate and methyl elaidate yield practically indistinguishable mass spectra.

The Causality of Spectral Similarity: Upon electron ionization, the radical cation initially formed at the site of the double bond is highly unstable. Before the molecule can fragment, it undergoes extensive hydrogen abstraction and rapid double bond migration along the aliphatic chain[1]. Because this charge-remote fragmentation randomizes the position of the unsaturation, the resulting fragment ions reflect the overall chain length and the ester group, rather than the original double bond location.

As validated by the[2] and [3], both isomers produce the identical primary diagnostic ions summarized below:

Table 1: Standard EI-MS Major Ions (Indistinguishable)

Fragmentm/zRelative AbundanceMechanistic Origin
Molecular Ion [M]⁺ 296LowIntact molecular ion (C₁₉H₃₆O₂)
[M - CH₃OH]⁺ 264HighLoss of methanol from the ester terminus
[M - CH₃OH - C₃H₆]⁺ 222ModerateComplex chain cleavage following rearrangement
McLafferty Ion 74Base Peakγ-hydrogen abstraction and β-cleavage at the ester

Diagnostic Resolution: DMDS Derivatization

To circumvent double bond migration, the unsaturation must be chemically "locked" prior to ionization. The industry-standard approach is the targeted addition of Dimethyl Disulfide (DMDS) across the alkene[4].

Mechanistic Causality: Using iodine as a Lewis acid catalyst, the S-S bond of DMDS is polarized, facilitating an electrophilic addition across the double bond to form a vicinal bis(methylthio) adduct[5]. During subsequent EI-MS, the charge preferentially localizes on the sulfur atoms due to their lower ionization energy compared to the carbon backbone. This charge localization completely suppresses double bond migration and triggers a highly specific α-cleavage of the C-C bond between the two derivatized carbons[6].

This cleavage yields two definitive diagnostic fragments:

  • ω-Fragment: Contains the aliphatic tail.

  • α-Fragment: Contains the methyl ester terminus.

Mechanism Step1 Unsaturated FAME (Mobile Double Bond) Step2 Iodine-Catalyzed Addition of CH3S-SCH3 Step1->Step2 Step3 Vicinal Bis(methylthio) Adduct (Fixed Position) Step2->Step3 Step4 Electron Ionization (70 eV) Charge Localization on Sulfur Step3->Step4 Step5 C-C Bond Cleavage Between Substituted Carbons Step4->Step5 NodeAlpha α-Fragment (Ester-bearing) Step5->NodeAlpha NodeOmega ω-Fragment (Aliphatic) Step5->NodeOmega

Mechanistic pathway of DMDS derivatization and subsequent mass spectrometric cleavage.

Table 2: DMDS Diagnostic Fragments for Isomer Differentiation

FAME IsomerOriginal Double BondAdduct [M]⁺ω-Fragment (Aliphatic)α-Fragment (Ester)
Methyl elaidate Δ9390 m/z173 m/z 217 m/z
Methyl 12-octadecenoate Δ12390 m/z131 m/z 259 m/z

Data supported by fragmentation principles outlined in [7] and [8].

Self-Validating Experimental Protocol: DMDS Derivatization

To ensure analytical trustworthiness, the following methodology incorporates internal validation checkpoints to guarantee reaction completion and prevent instrument contamination.

Reagents Required:

  • Hexane (GC-MS grade)

  • Dimethyl disulfide (DMDS, ≥99%)

  • Iodine (I₂) solution: 60 mg/mL in diethyl ether

  • 5% (w/v) Sodium thiosulfate (Na₂S₂O₃) in aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Workflow:

  • Solubilization: Dissolve ~1 mg of the target FAME mixture (or isolated isomer) in 1 mL of hexane within a PTFE-lined glass reaction vial.

  • Catalyzed Addition: Add 100 µL of DMDS, followed immediately by 20 µL of the I₂ catalyst solution.

    • Causality: The iodine acts as an essential electron acceptor to lower the activation energy of the S-S bond cleavage, enabling the reaction at mild temperatures.

  • Incubation: Seal the vial tightly and incubate at 40°C for 14 hours (or 50°C for 2 hours for rapid screening).

  • Catalyst Quenching: Remove from heat and add 1 mL of the 5% Na₂S₂O₃ solution. Vortex vigorously for 30 seconds.

    • Validation Checkpoint 1 (Visual): The organic layer must transition from a deep purple/pink hue (indicating active I₂) to completely colorless. If a pink tint persists, the catalyst is still active and will severely degrade the GC column. Add an additional 0.5 mL of Na₂S₂O₃ and re-vortex until colorless.

  • Extraction & Drying: Isolate the upper hexane layer and pass it through a small bed of anhydrous Na₂SO₄ to remove trace water.

  • GC-MS Analysis: Concentrate the dried organic layer under a gentle nitrogen stream and reconstitute in 100 µL of hexane. Inject 1 µL into the GC-MS (split ratio 10:1, standard non-polar column like HP-5MS).

    • Validation Checkpoint 2 (Analytical): Run a parallel reaction using a known standard of methyl oleate (18:1 Δ9 cis). The definitive appearance of m/z 173 and 217 in the standard confirms that the derivatization efficiency is optimal and the MS is correctly tuned[8].

Workflow FAME 18:1 FAME Isomers (Δ9 vs Δ12) EI Standard GC-EI-MS FAME->EI Direct Analysis DMDS DMDS Derivatization (I2 Catalyst) FAME->DMDS Wet Chemistry Fail Indistinguishable Spectra EI->Fail Bond Migration GCMS GC-EI-MS Analysis DMDS->GCMS Locks Double Bond Res9 Methyl Elaidate ω: m/z 173 | α: m/z 217 GCMS->Res9 Δ9 Cleavage Res12 Methyl 12-octadecenoate ω: m/z 131 | α: m/z 259 GCMS->Res12 Δ12 Cleavage

Analytical workflow for differentiating positional FAME isomers using DMDS derivatization.

Alternative Instrumental Workflow: CACI-MS/MS

For laboratories seeking to avoid wet-chemistry derivatization, Covalent Adduct Chemical Ionization (CACI) offers a purely instrumental alternative[9].

By utilizing acetonitrile (ACN) as a reagent gas in the ion source, ACN self-ionizes to form the reactive species 1-methyleneimino-1-ethenylium (MIE, m/z 54). MIE covalently adducts to the FAME double bond in the gas phase, forming an [M+54]⁺ precursor ion. Subsequent Collision-Induced Dissociation (CID) of this adduct yields α and ω diagnostic ions analogous to the DMDS method, successfully localizing the double bond to either position 9 or 12 without sample pretreatment[9].

References

  • Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids , Rapid Communications in Mass Spectrometry.[Link]

  • Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS , Journal of Oleo Science. [Link]

  • Methyl elaidate (CID 5280590) , PubChem.[Link]

  • Identification of the position and the stereochemistry of the double bond in monounsaturated fatty acid methyl esters by gas chromatography/mass spectrometry of dimethyl disulfide derivatives , Analytical Chemistry.[Link]

  • Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide , Analytical Chemistry.[Link]

  • Methyl octadec-12-enoate (CID 543415) , PubChem.[Link]

  • 9-Octadecenoic acid, methyl ester, (E)- , NIST Chemistry WebBook.[Link]

  • Fatty acid isomerism: analysis and selected biological functions , RSC Advances.[Link]

  • Acyl-group specificity of AHL synthases involved in quorum-sensing in Roseobacter group bacteria , Beilstein Journal of Organic Chemistry.[Link]

  • Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization , Analytical Chemistry.[Link]

Sources

Validation

Evaluating Reference Standards for 12-Octadecenoic Acid Methyl Ester Purity: A Senior Application Scientist's Guide

As a Senior Application Scientist, I frequently encounter a critical failure point in lipidomic and biofuel quality control workflows: the assumption of absolute purity in reference standards. When evaluating 12-octadece...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical failure point in lipidomic and biofuel quality control workflows: the assumption of absolute purity in reference standards. When evaluating 12-octadecenoic acid methyl ester—a specific C18:1 positional isomer—relying on a single analytical modality is a recipe for downstream data corruption.

12-octadecenoic acid methyl ester is often found alongside its ubiquitous positional isomer, 9-octadecenoic acid methyl ester (methyl oleate), in complex matrices like 1[1] and 2[2]. Because the Δ12 and Δ9 isomers possess identical molecular weights and highly similar physical properties, distinguishing them requires a highly optimized, self-validating analytical system.

Modality Comparison: The Limits of Single-Detector Systems

While many laboratories default to GC-MS for structural confirmation,3 demonstrate that GC-FID remains the gold standard for absolute quantification[3]. The flame ionization detector provides a strictly linear response to the carbon-hydrogen mass of Fatty Acid Methyl Esters (FAMEs), independent of the double bond position. Conversely, standard Electron Impact (EI) GC-MS is indispensable for structural elucidation but suffers from non-linear response factors and double-bond migration during ionization, making positional isomers nearly indistinguishable without chemical derivatization.

Quantitative Performance Metrics for FAME Purity Evaluation
MetricGC-FID (100m Cyanopropyl)GC-MS (Quadrupole/Ion Trap)Orthogonal Ag-Ion HPLC
Primary Function Absolute QuantificationStructural ElucidationOrthogonal Separation
Retention Time %RSD < 0.5%< 0.8%~ 1.2%
Peak Area %RSD < 1.0%< 1.5%~ 2.0%
Isomer Resolution (Rs) Rs > 1.5 (Baseline)Rs < 1.0 (Co-elution common)Rs > 1.2
Linear Dynamic Range 10^710^510^4
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.05 µg/mL~ 1.0 µg/mL

Data synthesized from standard chromatographic performance guidelines for FAME analysis[3][4].

The Self-Validating Experimental Architecture

To certify the purity of a 12-octadecenoic acid methyl ester standard, we must build a workflow where the blind spots of one instrument are covered by the strengths of another.

FAME_Workflow Start 12-Octadecenoic Acid Methyl Ester Standard Prep Sample Preparation & Internal Standard Addition Start->Prep GCFID GC-FID Analysis (Quantification & Isomer Resolution) Prep->GCFID Aliquot 1 GCMS GC-MS Analysis (Structural & Mass Confirmation) Prep->GCMS Aliquot 2 AgIon Orthogonal Validation (Ag-Ion Chromatography) Prep->AgIon Aliquot 3 Data Purity Certification & Data Synthesis GCFID->Data GCMS->Data AgIon->Data

Fig 1. Self-validating analytical workflow for 12-octadecenoic acid methyl ester purity evaluation.

Step-by-Step Methodology: Purity Evaluation Protocol

The following protocol outlines the causal reasoning behind each experimental parameter required to achieve baseline resolution and definitive identification of the 12-octadecenoic FAME isomer.

Phase 1: Sample Preparation & Internal Standardization
  • Gravimetric Dilution: Accurately weigh 20 mg of the 12-octadecenoic acid methyl ester reference standard and dissolve it in 1 mL of high-purity hexane[5].

  • Internal Standard Addition: Spike the solution with a known concentration of methyl heptadecanoate (C17:0 FAME).

    • Causality: C17:0 does not naturally occur in most mammalian or plant matrices. Using it as an internal standard provides an interference-free baseline to correct for injection volume anomalies, matrix effects, and detector drift over long analytical runs.

Phase 2: High-Resolution GC-FID (Quantitative)
  • Column Configuration: Install a 100 m × 0.25 mm ID, 0.20 µm film thickness biscyanopropylpolysiloxane capillary column (e.g., RT-2560 or Elite-2560)[4][5].

    • Causality: Non-polar columns cannot resolve positional C18:1 isomers. The extreme polarity of the cyano groups interacts specifically with the polarizable π-electrons of the double bonds. A 100-meter length is mathematically required to generate the theoretical plates (>300,000) needed to separate the Δ9, Δ11, and Δ12 positional isomers.

  • Instrument Parameters: Set the injector to 250 °C with a split ratio of 100:1[5]. Use helium carrier gas at a constant linear velocity of 20 cm/sec.

  • Thermal Gradient: Set the initial oven temperature at 100 °C, ramp at 3 °C/min to 170 °C, hold for 10 mins, then ramp at 2 °C/min to 240 °C[4].

    • Causality: The isothermal hold at 170 °C maximizes the separation factor (α) for C18:1 positional isomers, preventing the co-elution of methyl 9-octadecenoate impurities into the 12-octadecenoate peak.

Phase 3: GC-MS & Derivatization (Qualitative)
  • DMOX Derivatization: Convert an aliquot of the FAME standard to a 4,4-dimethyloxazoline (DMOX) derivative prior to MS injection.

    • Causality: Standard electron impact (EI) mass spectrometry causes double-bond migration in FAMEs, making the Δ9 and Δ12 spectra virtually indistinguishable[3]. DMOX derivatization locks the double bond position, yielding a diagnostic mass gap of 12 atomic mass units (amu) exactly at the site of the original double bond, definitively proving the Δ12 position and ruling out Δ9 contamination.

  • MS Acquisition: Scan from m/z 40 to 400. Confirm the absence of the diagnostic m/z 196/208 gap (which would indicate a Δ9 impurity) and the presence of the Δ12 specific fragmentation pattern.

By combining the absolute quantitation of the 100m GC-FID with the structural certainty of DMOX-derivatized GC-MS, researchers can confidently certify the purity of their 12-octadecenoic acid methyl ester standards, ensuring integrity in all subsequent downstream applications.

References

  • Title: Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products Source: mdpi.com URL: [Link]

  • Title: GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products Source: pepolska.pl URL: [Link]

  • Title: Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry Source: nih.gov URL: [Link]

  • Title: Sclerocarya Birrea Biodiesel as an Alternative Fuel for Compression Ignition Engines Source: intechopen.com URL: [Link]

  • Title: Application of pharmaceutical waste as a heterogeneous catalyst for transesterification of waste cooking oil: biofuel production and its modeling using predictive tools Source: researchgate.net URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 12-Octadecenoic acid, methyl ester

Handling 12-Octadecenoic acid, methyl ester (CAS 2733-86-0)—a monounsaturated C18 fatty acid methyl ester (FAME) widely utilized as an analytical lipid standard and biomarker in metabolic studies[1]—requires a nuanced ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 12-Octadecenoic acid, methyl ester (CAS 2733-86-0)—a monounsaturated C18 fatty acid methyl ester (FAME) widely utilized as an analytical lipid standard and biomarker in metabolic studies[1]—requires a nuanced approach to laboratory safety. Because it is a highly lipophilic molecule, it is commercially supplied either as a neat oil or pre-dissolved in organic solvents like ethanol or heptane[2],[3].

As an application scientist, the most critical safety principle to understand is that the carrier solvent dictates the hazard profile . The following guide provides field-proven, causality-driven protocols for handling, processing, and disposing of this chemical.

Hazard Profiling & Risk Assessment

To establish a rigorous safety baseline, researchers must distinguish between the inherent properties of the pure FAME and the amplified hazards introduced by carrier solvents[4].

Table 1: Comparative Hazard Profile

Chemical Format Primary GHS Hazard Codes Key Operational Risks Flash Point
Neat (Pure FAME) Low hazard (Combustible) Mild skin/eye irritation upon prolonged contact. >100°C (Typical for FAMEs)
Ethanolic Solution H225, H319 Highly flammable liquid/vapor; severe eye irritation. ~14°C (Ethanol)

| Heptane Solution | H225, H304, H315, H410 | Flammable; aspiration hazard; environmental toxicity. | ~ -4°C (Heptane) |

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE strategy. Your protective gear must be calibrated to the solvent matrix.

  • Hand Protection: For neat FAMEs and ethanolic solutions, standard nitrile gloves (≥0.11 mm thickness) provide adequate splash protection. However, if the standard is supplied in heptane, prolonged contact rapidly degrades standard nitrile.

    • Causality: Heptane is a non-polar hydrocarbon that permeates nitrile. Use fluoroelastomer (Viton) gloves or implement a strict double-gloving protocol with immediate change-out upon contamination.

  • Eye/Face Protection: Tight-fitting safety goggles compliant with ANSI Z87.1 or EN 166.

    • Causality: Ethanolic solutions are classified under H319 (Causes serious eye irritation) and can cause corneal damage upon splashing[4].

  • Body Protection: 100% cotton or flame-resistant (FR) lab coat.

    • Causality: Synthetic materials (like polyester) can melt into the skin during a flash fire. Given the highly flammable nature of ethanol/heptane carrier solvents (H225), FR garments are a critical failsafe[4].

  • Engineering Controls: All open handling must occur within a certified chemical fume hood.

    • Causality: Fume hoods prevent the inhalation of solvent vapors and mitigate the risk of vapor accumulation reaching the lower explosive limit (LEL).

Operational Protocol: Solvent Exchange and Reconstitution

Researchers frequently must perform a solvent exchange from the supplied ethanolic solution (often 50 mg/mL) to an assay-compatible solvent (e.g., DMSO, DMF, or aqueous buffer)[3]. This protocol is designed as a self-validating system to ensure both safety and biochemical integrity.

Table 2: Quantitative Solubility Profile [3]

Target Solvent Maximum Solubility Storage Recommendation
Ethanol 100 mg/mL Store at -20°C (Stable ≥2 years)
DMSO 20 mg/mL Prepare fresh; purge with inert gas
DMF 15 mg/mL Prepare fresh; purge with inert gas

| PBS (pH 7.2) | 0.25 mg/mL | Use immediately (Do not store >24 hours) |

Step-by-Step Methodology:

  • Preparation: Transfer the required volume of the ethanolic solution to a sterile, solvent-resistant glass vial inside the fume hood.

  • Evaporation: Apply a gentle stream of high-purity nitrogen (N2) gas to evaporate the ethanol.

    • Causality: Nitrogen displaces ambient oxygen, preventing oxidative degradation of the delicate cis-12 double bond during solvent removal.

  • Reconstitution: Immediately resuspend the dried lipid film in DMSO or DMF, adhering strictly to the maximum solubility limits in Table 2.

  • Aqueous Dilution: If performing cellular assays, dilute the DMSO/DMF stock into an aqueous buffer (e.g., PBS pH 7.2).

    • Validation Check: The resulting solution must be completely clear. Any turbidity indicates lipid precipitation (exceeding the 0.25 mg/mL limit), requiring further dilution.

  • Usage: Use the aqueous solution within 24 hours.

    • Causality: Lipids in aqueous suspension are thermodynamically unstable and prone to aggregation and plastic surface adsorption over time[3].

SolventExchange N1 1. Ethanolic Solution (CAS 2733-86-0) N2 2. Nitrogen Evaporation (Gentle Stream) N1->N2 Fume Hood PPE Required N3 3. Reconstitution (DMSO / DMF) N2->N3 Prevent Oxidation N4 4. Aqueous Dilution (PBS pH 7.2) N3->N4 Max 20 mg/mL N5 5. Experimental Assay (Use within 24 hrs) N4->N5 Max 0.25 mg/mL

Workflow for safe solvent exchange and reconstitution of 12-Octadecenoic acid, methyl ester.

Spill Response and Disposal Logistics

Because this chemical is classified as slightly hazardous to water (Water Hazard Class 1), undiluted product must never reach groundwater or sewage systems[4].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel. If the spill involves an ethanolic/heptane solution, immediately eliminate all ignition sources.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or a specialized solvent spill pad).

    • Causality: Using combustible materials like paper towels for highly flammable solvent spills creates a secondary fire hazard.

  • Collect: Use non-sparking tools to sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with a detergent solution to remove the residual lipid film, which poses a severe slip hazard.

SpillResponse S1 Spill Detected S2 Assess Volume & Solvent (Neat vs. Ethanol) S1->S2 S3 Eliminate Ignition Sources (If Ethanol/Heptane) S2->S3 Flammable S4 Absorb with Inert Material (Sand / Vermiculite) S2->S4 Non-Flammable S3->S4 S5 Dispose as Hazardous Waste (Organic Liquid) S4->S5

Spill response pathway for neat and solvent-dissolved 12-Octadecenoic acid, methyl ester.

Waste Disposal Plan:

  • Liquid Waste: Collect unused ethanolic solutions, DMSO/DMF reconstitutions, and initial aqueous washes in a designated "Non-Halogenated Organic Solvent" waste carboy[4].

  • Solid Waste: Dispose of contaminated gloves, glass vials, and spill absorbents in solid hazardous waste bins. Do not dispose of in general lab trash.

Sources

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